molecular formula C16H14N2O4 B8573178 4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol

4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol

Cat. No.: B8573178
M. Wt: 298.29 g/mol
InChI Key: UPMFOGCXEOLUAL-UHFFFAOYSA-N
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Description

4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties . This compound, in particular, has shown potential in various scientific research applications, especially in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol typically involves the reaction of 6,7-dimethoxyquinazoline with phenol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the nucleophilic substitution of the methoxy group by the phenol group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can prevent the growth and spread of cancer cells. Additionally, it may induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct pharmacological properties. Its ability to inhibit tyrosine kinases and induce apoptosis makes it a valuable compound in medicinal chemistry research .

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol

InChI

InChI=1S/C16H14N2O4/c1-20-14-7-12-13(8-15(14)21-2)17-9-18-16(12)22-11-5-3-10(19)4-6-11/h3-9,19H,1-2H3

InChI Key

UPMFOGCXEOLUAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(4-Benzyloxy-phenoxy)-6,7-dimethoxyquinazoline (1.2 g) was heated at reflux with TFA (10 mL) for 20 h, and the mixture was concentrated in vacuo. The residue was diluted with water and basicified with NH4OH (conc.) and a solid precipitated. The solid as filtered, washed with water and Et2O and used directly in the next step. MS(MH+)=NA; Calc'd 298.30 for C16H14N2O4.
Name
4-(4-Benzyloxy-phenoxy)-6,7-dimethoxyquinazoline
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methanol (5 ml) and sodium hydroxide (0.2 g) were added to 4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl benzoate (500 mg), and the mixture was stirred at 0° C. for 30 min. A saturated aqueous ammonium chloride solution was added to the reaction solution, and the mixture was extracted with chloroform, followed by washing with saturated brine. The extract was then dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. Methanol was added to the residue, and the precipitated crystal was collected by filtration and was washed to give the title compound (350 mg, yield 95%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.2 g
Type
reactant
Reaction Step Two
Name
4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl benzoate
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Name
COc1cc2ncnc(Oc3ccc(OCc4ccccc4)cc3)c2cc1OC
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